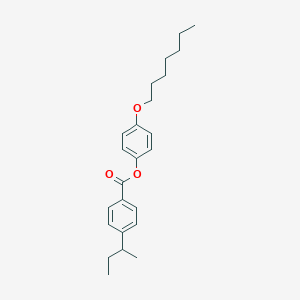![molecular formula C16H13NO3 B14520568 1-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}ethan-1-one CAS No. 62827-83-2](/img/structure/B14520568.png)
1-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}ethan-1-one is an organic compound characterized by its unique structure, which includes a nitrophenyl group attached to an ethenyl group, further connected to a phenyl ring with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}ethan-1-one typically involves the reaction of 4-nitrobenzaldehyde with acetophenone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via an aldol condensation mechanism, forming the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents, under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}ethan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitrophenyl)ethan-1-one: Similar structure but lacks the ethenyl group.
1-(2,4-Dihydroxyphenyl)ethan-1-one: Contains hydroxyl groups instead of the nitro group.
1-(4-Ethoxyphenyl)ethan-1-one: Contains an ethoxy group instead of the nitro group.
Uniqueness
1-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}ethan-1-one is unique due to the presence of both the nitrophenyl and ethenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
62827-83-2 |
|---|---|
Molecular Formula |
C16H13NO3 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
1-[4-[2-(4-nitrophenyl)ethenyl]phenyl]ethanone |
InChI |
InChI=1S/C16H13NO3/c1-12(18)15-8-4-13(5-9-15)2-3-14-6-10-16(11-7-14)17(19)20/h2-11H,1H3 |
InChI Key |
HYMMXSCTQKNTGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2-Cyclohexylideneethoxy)methyl]benzene](/img/structure/B14520489.png)
![3,5-Bis[(chloromethyl)sulfanyl]-1,2-thiazole-4-carbonitrile](/img/structure/B14520491.png)
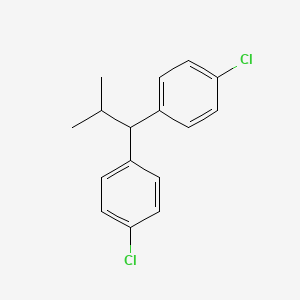

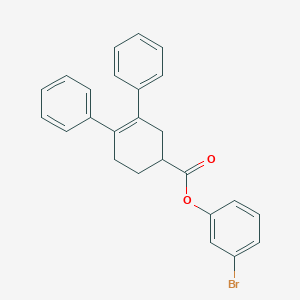
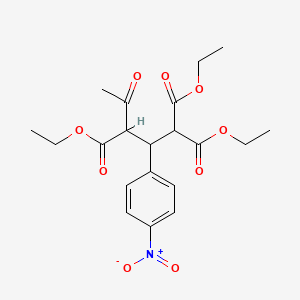
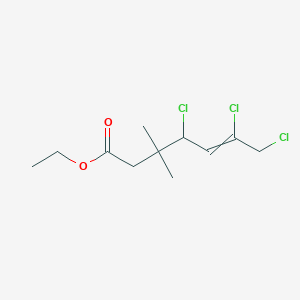
![4-Ethyl-5-oxo-1-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine](/img/structure/B14520531.png)

![Chloro[chloro(phenyl)methyl]propanedinitrile](/img/structure/B14520547.png)
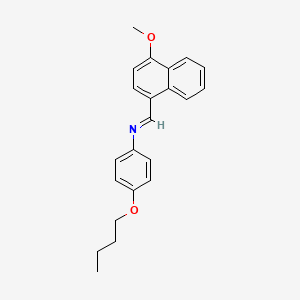
![6-Bromo-4-methylthieno[2,3-B]quinoline](/img/structure/B14520561.png)
![Bicyclo[2.2.1]heptane-1-carboxylic anhydride](/img/structure/B14520571.png)
